(S,S)-Ritalinic Acid TFA Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 129389-68-0 (free base)

Scientific Research Applications

Trifluoroacetic Acid and Its Salts

- Environmental Impact and Toxicity : Trifluoroacetic acid (TFA), related to (S,S)-Ritalinic Acid TFA Salt, is a breakdown product of various chemicals including pharmaceuticals. It accumulates in environmental sinks like oceans and has low to moderate toxicity. The contribution of chemicals like ritalinic acid to global TFA levels is uncertain but potentially significant (Solomon et al., 2016).

Biotransformation of Ritalinic Acid

- Enzymatic Transformation : Ritalinic acid, a metabolite of methylphenidate, can undergo biotransformation through the action of laccase enzymes, particularly in the presence of specific mediators like TEMPO. This study demonstrates the transformation pathways of ritalinic acid, which is relevant for understanding its environmental fate and potential applications in bioremediation or drug metabolism studies (Kobakhidze et al., 2017).

Analytical Chemistry Applications

- Chromatographic Separations : TFA, a component of (S,S)-Ritalinic Acid TFA Salt, is used in reversed-phase liquid chromatography for the separation of small ionizable molecules. Its role as an ion-pair reagent and pH stabilizer is crucial in controlling retention and selectivity in chromatographic separations (Cai & Li, 1999).

- Synthesis and Organic Reactions : TFA is used in organic synthesis as a solvent, catalyst, and reagent. It plays a role in various chemical transformations, highlighting its importance in synthetic chemistry and potential applications in developing new compounds and reactions (López & Salazar, 2013).

Environmental Fate of Ritalinic Acid

- Aquatic System Impact : Ritalinic acid, released into the environment, shows low removal rates in sewage treatment and can be detected in surface waters and bank filtrates. Its stability in aquatic systems raises concerns about its environmental impact and highlights the need for further research into its biodegradation and potential effects on ecosystems (Letzel et al., 2010).

properties

Product Name |

(S,S)-Ritalinic Acid TFA Salt |

|---|---|

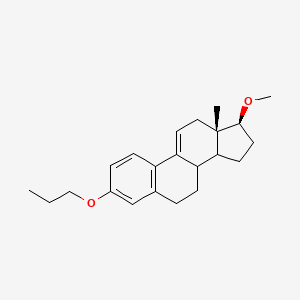

Molecular Formula |

C13H17NO2.C2HF3O2 |

Molecular Weight |

333.3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.